molecular formula C12H9NO5 B13525670 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate

Cat. No.: B13525670
M. Wt: 247.20 g/mol
InChI Key: MQAUNLDBTNODMF-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate typically involves the reaction of phthalic anhydride with oxetane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxetane-3-carboxylate

InChI

InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)18-12(16)7-5-17-6-7/h1-4,7H,5-6H2

InChI Key

MQAUNLDBTNODMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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